molecular formula C8H9Br2N B12113349 2,4-Dibromo-6-isopropylpyridine

2,4-Dibromo-6-isopropylpyridine

Cat. No.: B12113349
M. Wt: 278.97 g/mol
InChI Key: POQIRTGOHWOSIG-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-isopropylpyridine is a chemical compound with the molecular formula C8H9Br2N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine atoms at the 2 and 4 positions, along with an isopropyl group at the 6 position, gives this compound unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dibromo-6-isopropylpyridine can be synthesized through various methods. One common approach involves the bromination of 6-isopropylpyridine. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 2 and 4 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-isopropylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium chloride, and boron reagents like phenylboronic acid are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2,4-diamino-6-isopropylpyridine, while Suzuki-Miyaura coupling can produce various aryl or alkyl-substituted pyridines.

Scientific Research Applications

2,4-Dibromo-6-isopropylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.

    Medicine: It may serve as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-isopropylpyridine depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution or coupling reactions. In biological systems, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-isopropylpyridine is unique due to the combination of bromine atoms and an isopropyl group, which imparts specific steric and electronic effects. These properties make it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

Molecular Formula

C8H9Br2N

Molecular Weight

278.97 g/mol

IUPAC Name

2,4-dibromo-6-propan-2-ylpyridine

InChI

InChI=1S/C8H9Br2N/c1-5(2)7-3-6(9)4-8(10)11-7/h3-5H,1-2H3

InChI Key

POQIRTGOHWOSIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CC(=C1)Br)Br

Origin of Product

United States

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